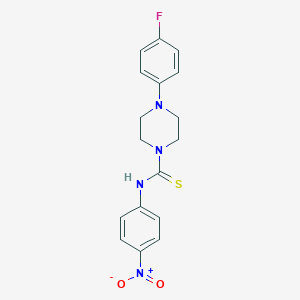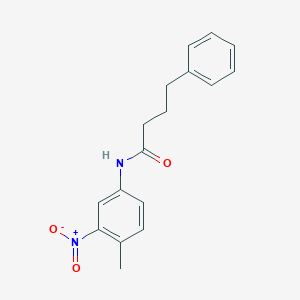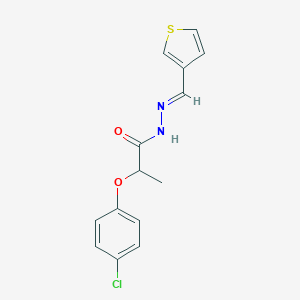![molecular formula C22H17Cl2N7O3 B454593 N'~3~-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B454593.png)
N'~3~-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound with a molecular formula of C28H22Cl2N6O This compound is notable for its unique structure, which includes a pyrazole ring, a dichlorobenzyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl and nitro groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps like recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides.
科学的研究の応用
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide
- 1-(2,4-dichlorobenzyl)-N’-[(Z)-(3-nitrophenyl)methylene]-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C22H17Cl2N7O3 |
|---|---|
分子量 |
498.3g/mol |
IUPAC名 |
N-[(Z)-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C22H17Cl2N7O3/c1-29-13-19(31(33)34)21(27-29)22(32)26-25-10-16-12-30(11-15-7-8-17(23)9-18(15)24)28-20(16)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,26,32)/b25-10- |
InChIキー |
JUTPBFRKWGGURN-MRUKODCESA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
異性体SMILES |
CN1C=C(C(=N1)C(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
正規SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454510.png)


![4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454515.png)
![N-{4-ethoxy-2-nitrophenyl}-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea](/img/structure/B454517.png)
![2-(4-chlorophenoxy)-N'-[(5-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B454520.png)
![N-(3-chlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B454521.png)

![5-bromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B454524.png)
![2-(4-chlorophenoxy)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]propanohydrazide](/img/structure/B454525.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}nicotinohydrazide](/img/structure/B454527.png)
![2-(4-{N-[(1-methyl-1H-pyrrol-2-yl)acetyl]propanehydrazonoyl}phenoxy)acetamide](/img/structure/B454528.png)


